(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a complex organic compound with the molecular formula C19H21N3O It is characterized by the presence of a cyclopropylamino group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a phenylmethanone group
Preparation Methods
The synthesis of (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with a suitable precursor to form the cyclopropylamino group.
Attachment to Pyridine Ring: The cyclopropylamino group is then attached to a pyridine ring through a nucleophilic substitution reaction.
Formation of Pyrrolidine Ring: The pyridine derivative is further reacted with a pyrrolidine precursor to form the pyrrolidine ring.
Attachment of Phenylmethanone Group: Finally, the phenylmethanone group is introduced through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.
Scientific Research Applications
(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone include:
(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: This compound has a similar structure but with a different position of the cyclopropylamino group on the pyridine ring.
This compound): Another similar compound with slight variations in the substituents or ring structures.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H21N3O/c23-19(14-6-2-1-3-7-14)22-13-5-9-17(22)16-8-4-12-20-18(16)21-15-10-11-15/h1-4,6-8,12,15,17H,5,9-11,13H2,(H,20,21) |
InChI Key |
MBJICXWYZGCLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)NC4CC4 |
Origin of Product |
United States |
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